



# Application Notes and Protocols: Posizolid (AZD2563) in vivo Mouse Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Posizolid |           |
| Cat. No.:            | B1679054  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Posizolid (AZD2563) is a synthetic oxazolidinone antibiotic developed for the treatment of infections caused by Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis.[1][4] Posizolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a crucial step in bacterial translation. This mode of action is distinct from many other classes of protein synthesis inhibitors. Posizolid has demonstrated potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae. It has also been evaluated for its efficacy against Mycobacterium tuberculosis. This document provides detailed protocols for utilizing Posizolid in established in vivo mouse models of infection and summarizes key efficacy and pharmacokinetic data.

# Quantitative Data Summary In Vitro Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of **Posizolid** (AZD2563) against various Gram-positive bacteria.



| Bacterial<br>Species     | Number of Isolates         | MIC50 (μg/mL) | MIC <sub>90</sub> (μg/mL) | MIC Range<br>(μg/mL) |
|--------------------------|----------------------------|---------------|---------------------------|----------------------|
| Staphylococcus aureus    | -                          | 1             | -                         | 0.25–2               |
| Streptococcus pneumoniae | 250 (highly resistant)     | 1             | 2                         | -                    |
| Streptococcus pneumoniae | 267 (drug-<br>susceptible) | 0.5           | 1                         | -                    |
| Streptococcus pneumoniae | -                          | 0.5           | 1                         | 0.12-2               |
| Enterococcus spp.        | -                          | -             | -                         | 0.25-2               |
| Corynebacterium spp.     | 48                         | 0.25          | -                         | -                    |
| Listeria spp.            | 27                         | 2             | -                         | -                    |
| Micrococcus spp.         | 11                         | 1             | -                         | -                    |
| Bacillus spp.            | 23                         | 0.5           | -                         | -                    |

Data compiled from multiple sources.

## **In Vivo Efficacy**

Table 2: Efficacy of **Posizolid** (AZD2563) in Mouse Infection Models.



| Infection<br>Model                       | Bacterial<br>Strain      | Mouse Strain | Treatment<br>Dose & Route                   | Efficacy<br>Outcome                                                              |  |
|------------------------------------------|--------------------------|--------------|---------------------------------------------|----------------------------------------------------------------------------------|--|
| Localized Thigh<br>Infection             | MRSA COL                 | DBA/2        | 10 mg/kg, p.o.                              | ~3.7 log10 CFU reduction                                                         |  |
| Localized Thigh<br>Infection             | MRSA COL                 | DBA/2        | 5 mg/kg, p.o.                               | ~2.0 log10 CFU reduction                                                         |  |
| Organ Burden<br>Model                    | MSSA Smith               | СЗН          | 25 mg/kg, p.o.                              | Significant<br>reduction in<br>kidney bacterial<br>burden                        |  |
| Chronic<br>Tuberculosis                  | M. tuberculosis<br>H37Rv | BALB/c       | 128 mg/kg/day<br>for 4 weeks                | 1.0 log10 CFU reduction in lungs                                                 |  |
| Chronic<br>Tuberculosis                  | M. tuberculosis<br>H37Rv | BALB/c       | 256 mg/kg/day<br>for 2 weeks                | 1.0 log10 CFU reduction in lungs                                                 |  |
| Tuberculosis<br>(Combination<br>Therapy) | M. tuberculosis          | -            | 125 mg/kg (with pretomanid and bedaquiline) | 3.67 log CFU<br>reduction at 28<br>days; 6.31 log<br>CFU reduction at<br>56 days |  |

Data compiled from multiple sources.

### **Pharmacokinetics in Mice**

Table 3: Pharmacokinetic Parameters of **Posizolid** (AZD2563/AZD5847) in Mice.



| Mouse<br>Strain  | Dose &<br>Route  | T½ (Half-<br>life) | Cmax<br>(Peak<br>Concentr<br>ation) | AUC<br>(Area<br>Under the<br>Curve) | Clearanc<br>e    | Volume of<br>Distributi<br>on |
|------------------|------------------|--------------------|-------------------------------------|-------------------------------------|------------------|-------------------------------|
| BALB/c           | 5 mg/kg,<br>i.v. | 1.3 h              | -                                   | -                                   | 4.7<br>mL/min/kg | 0.5 L/kg                      |
| Infected<br>Mice | 128 mg/kg        | -                  | -                                   | 105-158<br>μg·h/mL                  | -                | -                             |

Note: AZD2563 is a prodrug that is rapidly converted to the active form, AZD5847. Pharmacokinetic data often refers to the active molecule.

## **Experimental Protocols**

## Protocol 1: Staphylococcus aureus Localized Thigh Infection Model

This model is used to evaluate the efficacy of **Posizolid** in treating a localized, deep-seated bacterial infection.

#### 1. Materials:

- Posizolid (AZD2563)
- Vehicle for drug administration (e.g., appropriate buffer or suspension agent)
- Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., MRSA COL)
- Tryptic Soy Broth (TSB)
- Phosphate-buffered saline (PBS)
- DBA/2 mice (or other susceptible strain)
- · Syringes and needles for injection and dosing



- Tissue homogenizer
- Tryptic Soy Agar (TSA) plates
- Incubator
- 2. Procedure:
- Inoculum Preparation:
  - Culture MRSA overnight in TSB at 37°C.
  - $\circ$  Wash the bacterial cells with PBS and resuspend in TSB to the desired concentration (e.g., 3.6 x 10 $^{8}$  CFU in 0.2 mL).
- Infection:
  - Anesthetize the mice.
  - Inject 0.2 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
- Treatment:
  - Initiate treatment at a specified time post-infection (e.g., 2 hours).
  - Administer Posizolid or vehicle control via the desired route (e.g., oral gavage (p.o.) or intravenous (i.v.)).
  - Follow a defined dosing schedule. A representative schedule is twice daily for 5 days.
- Efficacy Assessment:
  - At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice.
  - Aseptically remove the infected thigh muscle.
  - Homogenize the tissue in a known volume of sterile PBS.







- Perform serial dilutions of the homogenate and plate on TSA plates.
- Incubate the plates at 37°C for 24-48 hours.
- Count the number of colony-forming units (CFU) and calculate the bacterial load per gram of tissue.
- Compare the CFU counts between the **Posizolid**-treated groups and the vehicle control group to determine the reduction in bacterial burden.

Diagram: Workflow for S. aureus Thigh Infection Model





Click to download full resolution via product page

Caption: Workflow for the S. aureus thigh infection model.



## Protocol 2: Mycobacterium tuberculosis Chronic Infection Model

This aerosol infection model is used to assess the efficacy of **Posizolid** in a chronic tuberculosis infection, which is more representative of human disease.

- 1. Materials:
- Posizolid (AZD2563)
- · Vehicle for drug administration
- Mycobacterium tuberculosis strain (e.g., H37Rv)
- Middlebrook 7H9 broth and 7H11 agar
- Aerosol infection chamber
- BALB/c mice
- · Syringes and needles for dosing
- Tissue homogenizer
- 2. Procedure:
- Inoculum Preparation:
  - Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
  - Prepare a bacterial suspension for aerosolization.
- Infection:
  - Infect mice with M. tuberculosis via the inhalation route using a calibrated aerosol infection chamber to deliver a specific dose to the lungs (e.g., 10<sup>45</sup> CFU/mouse).
  - Allow the infection to establish for a chronic phase (e.g., 14-21 days).



### Treatment:

- Initiate treatment after the chronic infection is established.
- Administer Posizolid or vehicle control daily via oral gavage.
- Treatment duration can vary, for example, from 2 to 4 weeks.
- Efficacy Assessment:
  - At specified time points during and after treatment, euthanize cohorts of mice.
  - Aseptically remove the lungs.
  - Homogenize the lung tissue in sterile saline.
  - Plate serial dilutions of the lung homogenate on Middlebrook 7H11 agar plates.
  - Incubate plates at 37°C for 3-4 weeks.
  - Count the CFU and calculate the bacterial load in the lungs.
  - Compare the CFU counts between treated and control groups to determine the bactericidal or bacteriostatic activity of **Posizolid**.

Diagram: Workflow for M. tuberculosis Chronic Infection Model





Click to download full resolution via product page

Caption: Workflow for the M. tuberculosis chronic infection model.



## Protocol 3: Pharmacokinetic (PK) Analysis in Mice

This protocol outlines the procedure for determining the key pharmacokinetic parameters of **Posizolid** in mice.

- 1. Materials:
- Posizolid (AZD2563)
- Vehicle for administration
- Healthy or infected mice (e.g., BALB/c)
- Dosing syringes (for p.o. or i.v. administration)
- Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
- Centrifuge
- Analytical equipment (e.g., LC-MS/MS) for drug quantification
- 2. Procedure:
- Drug Administration:
  - Administer a single dose of **Posizolid** to mice via the desired route (e.g., 5 mg/kg i.v. or a specified oral dose).
- Sample Collection:
  - At predefined time points after dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from cohorts of mice.
  - Process the blood samples to obtain plasma by centrifugation.
  - Store plasma samples at -80°C until analysis.
- Sample Analysis:



- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the active drug (AZD5847) in the plasma samples.
- Data Analysis:
  - Plot the plasma concentration of the drug versus time.
  - Use pharmacokinetic modeling software to calculate key parameters, including:
    - Half-life (T½)
    - Peak concentration (Cmax)
    - Time to peak concentration (Tmax)
    - Area under the concentration-time curve (AUC)
    - Clearance (CL)
    - Volume of distribution (Vd)

Diagram: Workflow for Pharmacokinetic Study





Click to download full resolution via product page

Caption: Workflow for a mouse pharmacokinetic study.

### **Mechanism of Action Visualization**

Diagram: Posizolid Mechanism of Action





Click to download full resolution via product page

Caption: **Posizolid** inhibits protein synthesis by preventing the formation of the 70S initiation complex.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro activity of AZD2563, a novel oxazolidinone, against European Gram-positive cocci
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD-2563 AstraZeneca PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Posizolid (AZD2563) in vivo Mouse Models of Infection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679054#posizolid-azd2563-in-vivo-mouse-model-of-infection]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com